1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE
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Overview
Description
1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a piperidine ring and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another approach involves the Pd/LA-catalyzed decarboxylation and annulation reactions, which proceed under mild conditions and offer a diverse range of functionalized azepanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of commercially available nitroarenes and efficient catalytic systems would be key to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Cyclization: The compound can participate in ring-closing reactions to form more complex structures.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide in methanol.
Cyclization: Lewis acids like BF3·Et2O in dichloromethane (DCM).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted azepanes.
Cyclization: Creation of fused ring systems with enhanced biological activity.
Scientific Research Applications
1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex nitrogen heterocycles.
Biology: Investigated for its potential as a DNA-binding agent and enzyme inhibitor.
Medicine: Explored for its analgesic properties and potential as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that bind to biological macromolecules, leading to various biological effects. The azepane ring provides a rigid scaffold that enhances binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrobenzyl)piperidin-4-one: Similar structure but with a different ring size and substitution pattern.
1-Methyl-4-(4-nitrobenzoyl)piperazine: Contains a piperazine ring instead of an azepane ring.
1-(2-Chloro-4-nitrophenyl)piperazine: Features a chloro-substituted nitrobenzyl group.
Uniqueness
1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE is unique due to its seven-membered azepane ring, which is less common in medicinal chemistry compared to six-membered rings like piperidine. This unique ring size offers distinct three-dimensional chemical space for drug discovery and development .
Properties
Molecular Formula |
C18H27N3O2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27N3O2/c22-21(23)18-8-4-3-7-16(18)15-19-13-9-17(10-14-19)20-11-5-1-2-6-12-20/h3-4,7-8,17H,1-2,5-6,9-15H2 |
InChI Key |
FDCAGZZEHFYTFX-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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